3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride
Overview
Description
3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride (3-AEMBAH) is a type of organic compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in water and is stable in neutral and alkaline solutions. 3-AEMBAH is a derivative of benzoic acid and is used in various biochemical and physiological studies.
Scientific Research Applications
Metabolism and Detection
- In a study focusing on drug metabolism, researchers identified human urinary metabolites of 3-phenylpropyl carbamate using an ion cluster technique. This study underscores the importance of understanding the metabolic pathways and detection of similar compounds (Horie & Bara, 1978).
Pharmacokinetic Studies
- A Phase I and Pharmacokinetic study of MS-275, a histone deacetylase inhibitor, highlighted the importance of understanding the pharmacological properties of compounds such as 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride. This study provides insights into the toxicity profile, pharmacologic, and biological properties of related compounds (Gore et al., 2008).
properties
IUPAC Name |
3-[(2-aminoethylcarbamoylamino)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-4-5-13-11(17)14-7-8-2-1-3-9(6-8)10(15)16;/h1-3,6H,4-5,7,12H2,(H,15,16)(H2,13,14,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBELIKQPMJHPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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